6-ETHYL-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE
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Description
Scientific Research Applications
Synthesis and Chemical Applications
Intermediate for Beta-Amino Acids : Quinoline derivatives have been used as intermediates in the synthesis of beta-amino acids. For example, the treatment of N,N-dibenzylamino alcohols with sulfonyl chloride leads to rearranged beta-chloro amines, which are precursors to beta-amino acids and do not form tetrahydroisoquinolines as previously assumed. This finding illustrates the versatility of quinoline derivatives in synthetic organic chemistry (Weber, Kuklinski, & Gmeiner, 2000).
Fluorescence Sensing : Certain quinoline isomers demonstrate remarkable differences in sensing properties for metal ions like Al³⁺ and Zn²⁺. These differences in fluorescence sensing properties highlight their potential in the development of new materials for detecting metal ions, which is crucial in environmental monitoring and biomedical applications (Hazra et al., 2018).
Medicinal Chemistry
Development of Ligands and Drug Candidates : Quinoline derivatives have been synthesized and evaluated for their affinity towards apamin-sensitive binding sites, indicating their potential in drug development for targeting specific receptors in the nervous system (Graulich et al., 2006).
Isoindolinones Synthesis : The copper-catalyzed intramolecular amination of quinoline derivatives at the benzylic C-H bond forms isoindolinones, compounds of interest in medicinal chemistry due to their biological activities. This method features mild conditions and highlights the role of quinoline derivatives in synthesizing complex molecules (Yamamoto et al., 2016).
Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, which are related to quinoline derivatives, have shown significant biological activities, including DNA protective ability against oxidative stress and antimicrobial activity. Such studies underscore the importance of quinoline derivatives in developing new therapeutic agents (Gür et al., 2020).
Analytical Chemistry
- Detection of Aliphatic Amines : In environmental analysis, quinoline derivatives have been utilized for the derivatization and subsequent gas chromatography-mass spectrometry (GC-MS) analysis of aliphatic amines in water samples. This application is crucial for monitoring pollutants in the aquatic environment and ensuring water quality (Sacher, Lenz, & Brauch, 1997).
Properties
IUPAC Name |
6-ethyl-N-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-4-20-11-14-24-23(15-20)26(28-16-21-9-5-18(2)6-10-21)25(17-27-24)31(29,30)22-12-7-19(3)8-13-22/h5-15,17H,4,16H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTZJDSRQYQWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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